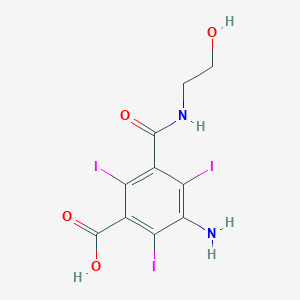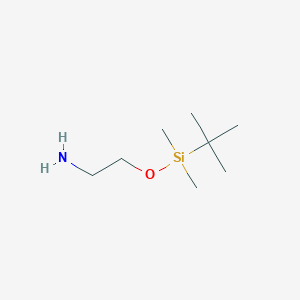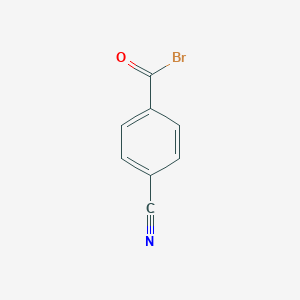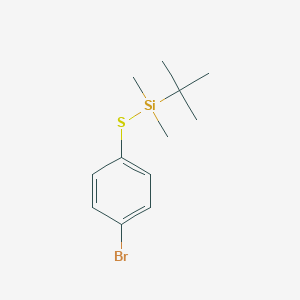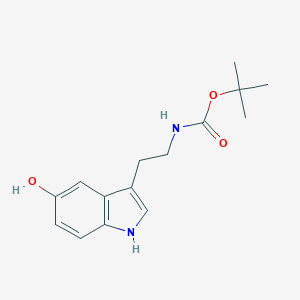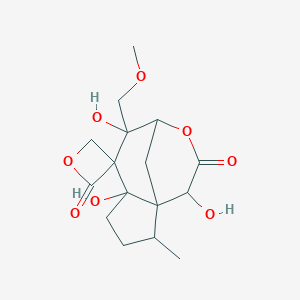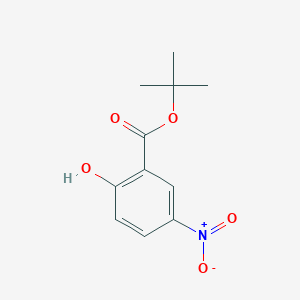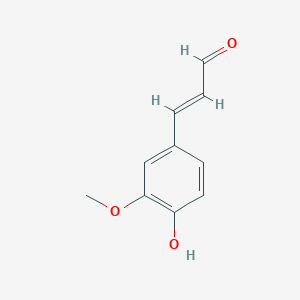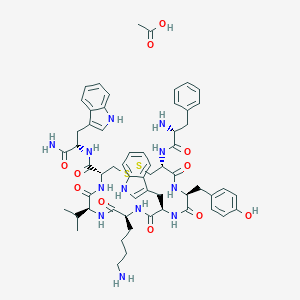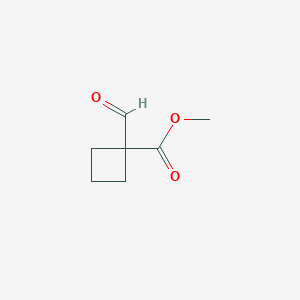
Methyl 1-formylcyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-formylcyclobutanecarboxylate is a chemical compound with the molecular formula C7H10O3 . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of Methyl 1-formylcyclobutanecarboxylate involves several stages. In one experiment, diethyl p-nitrobenzylphosphonate was combined with sodium hydride in tetrahydrofuran at 0℃ for about 10 minutes under an inert atmosphere. This was followed by the addition of 1-Formyl-1-methylcyclobutanecarboxylate in tetrahydrofuran at 20℃ for 1 hour .Molecular Structure Analysis
The molecular structure of Methyl 1-formylcyclobutanecarboxylate is characterized by a four-membered cyclobutane ring. The molecule also contains an ester functional group and an aldehyde functional group .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Methyl 1-formylcyclobutanecarboxylate and similar compounds have been utilized in various synthetic routes, offering pathways to complex molecular architectures. For example, the synthesis of spiro compounds and the exploration of Reformatzky reactions with cyclobutanecarbonyl chloride to yield novel cyclobutyl-containing esters highlight the versatility of these compounds in generating molecular complexity (Shchepin et al., 2006; Kirillov et al., 2008). These methodologies open new avenues for the construction of potentially bioactive molecules by introducing cyclobutane rings, known for their presence in various natural products and pharmaceuticals.
Polymer Chemistry
The compound has found applications in polymer science, specifically in the anionic polymerization of cyclobutene monomers to produce polymers with unique properties (Kitayama et al., 2004). Such studies not only contribute to our understanding of polymerization mechanisms but also to the development of novel materials with potential applications in technology and medicine.
Epigenetic Research
Although not directly related to "Methyl 1-formylcyclobutanecarboxylate," research on the oxidative reversal of DNA and RNA methylation provides a context for the importance of formyl groups in biological systems (Shen et al., 2014). Understanding how formyl and related functional groups are involved in epigenetic regulation can inform the design of epigenetic drugs and therapeutic strategies.
Propiedades
IUPAC Name |
methyl 1-formylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKZWJDTPRZFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-formylcyclobutanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

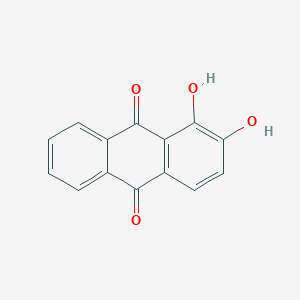
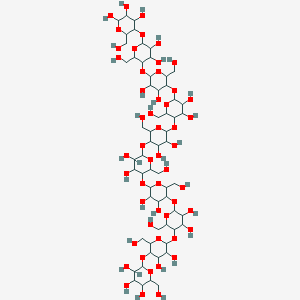
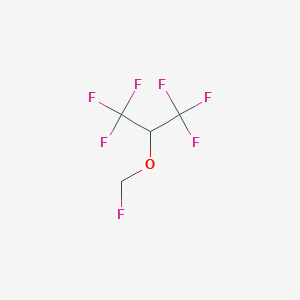
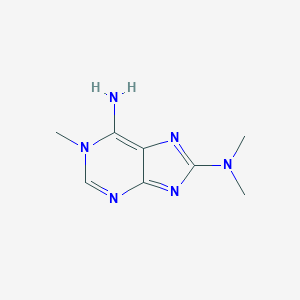
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
